3-Ethyl-5-hydroxybenzenesulfonamide

Description

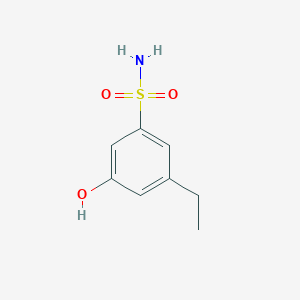

3-Ethyl-5-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with an ethyl group at the 3-position and a hydroxyl group at the 5-position. This compound is synthesized through multi-step organic reactions, as outlined in recent pharmacological studies. The general synthesis involves condensation of a substituted benzo[d]isoxazole intermediate with sulfonyl chlorides under controlled conditions (e.g., dichloromethane solvent, pyridine catalyst, 43°C reaction temperature) . Key steps include acetylation, cyclization, and sulfonylation, with final purification via flash chromatography .

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-ethyl-5-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-2-6-3-7(10)5-8(4-6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |

InChI Key |

SGVQEPRTJRBLDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)S(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-ethylphenol followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: 3-ethylphenol is treated with sulfuric acid to introduce the sulfonic acid group.

Amidation: The resulting sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of 3-ethyl-5-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of 3-ethyl-5-oxo-benzene-1-sulfonamide.

Reduction: Formation of 3-ethyl-5-hydroxybenzene-1-amine.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethyl-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Derivatives with electron-donating groups (e.g., methoxy in 11a) achieve higher yields (85%) compared to bulkier or electron-withdrawing substituents (as low as 39%) . This suggests steric and electronic factors critically influence reaction efficiency.

Structural Impact on Physicochemical Properties: Methoxy-substituted analogs like 11a likely exhibit enhanced solubility in polar solvents compared to non-polar alkylated derivatives .

Pharmacological Implications (Inferred)

While the provided evidence lacks explicit bioactivity data for 3-Ethyl-5-hydroxybenzenesulfonamide, insights can be extrapolated from its analogs:

- Substituent-Driven Selectivity : Methoxy and ethyl groups may modulate selectivity toward specific biological targets. For instance, 11a ’s methoxy group could enhance membrane permeability, a critical factor in central nervous system drug design .

- Stability Considerations : Derivatives synthesized at 43°C (e.g., 11a ) may exhibit greater thermal stability than those requiring harsher conditions, though hydrolytic stability of the hydroxyl group remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.